molecular formula C8H14O2 B1296535 4-Ethoxycyclohexanone CAS No. 23510-92-1

4-Ethoxycyclohexanone

Cat. No. B1296535
CAS RN: 23510-92-1
M. Wt: 142.2 g/mol
InChI Key: LVEFFFUKMDNCBN-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexanone is a chemical compound with the CAS Number: 23510-92-1 and Linear Formula: C8H14O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-Ethoxycyclohexanone involves several steps. Some of the methods include the use of potassium dichromate and sulfuric acid , and the use of MeMgI and I2 in a multistep reaction . Other methods involve the use of potassium hydroxide and Dimethoxymethane , and sodium tetrahydroborate in methanol .


Molecular Structure Analysis

The molecular structure of 4-Ethoxycyclohexanone can be represented by the SMILES string CCOC1CCC(CC1)=O . The InChI key for this compound is LVEFFFUKMDNCBN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Ethoxycyclohexanone is a solid compound . The molecular weight of this compound is 142.20 . The compound has a SMILES string representation as CCOC1CCC(CC1)=O .

Scientific Research Applications

Analytical Profiles in Biological Matrices

One of the scientific applications of derivatives of cyclohexanones, which includes compounds similar to 4-Ethoxycyclohexanone, is their identification in biological matrices. A study by De Paoli et al. (2013) developed and validated a method for qualitative and quantitative analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using liquid chromatography and ultraviolet detection. This research highlights the use of cyclohexanone derivatives in forensic and toxicological analysis (De Paoli et al., 2013).

Chemical Synthesis and Reactions

The compound has been utilized in various chemical reactions and syntheses. For instance, Matsuo et al. (2009) reported the formal [4+2] cycloaddition between 3-Ethoxycyclobutanones and silyl enol ethers, leading to the formation of 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This study showcases the versatility of 4-Ethoxycyclohexanone in chemical synthesis (Matsuo, Negishi, & Ishibashi, 2009).

Crystal Structure Analysis

Hernández-Ortega et al. (2001) studied a similar compound, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, providing insights into the crystal structure and conformation of such molecules. This research is significant for understanding the molecular geometry and interactions of cyclohexanone derivatives (Hernández-Ortega et al., 2001).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical and medicinal chemistry arena, cyclohexanone derivatives, similar to 4-Ethoxycyclohexanone, have been studied for their potential therapeutic effects. Muth et al. (1986) explored the antidepressant biochemical profile of Wy-45,030, a novel bicyclic compound derived from cyclohexanol, indicating the role of cyclohexanone derivatives in drug development (Muth et al., 1986).

Safety And Hazards

The safety data sheet for 4-Ethoxycyclohexanone indicates that it is classified under the signal word: Warning . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for 4-Ethoxycyclohexanone are not specified in the search results. This could be due to the compound being used primarily for research purposes .

properties

IUPAC Name

4-ethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEFFFUKMDNCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338111
Record name 4-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycyclohexanone

CAS RN

23510-92-1
Record name 4-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxycyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 8-Ethoxy-1,4-dioxa-spiro[4.5]decane (Compound 166F, 2 gm, 10.7 mmol) and pyridinium p-toluene sulfonate (5.4 gm, 21.5 mmol) was taken up in a 1:1 mixture of acetone and water (150 mL) and stirred at 50° C. overnight. The acetone was subsequently removed under reduced pressure and the aqueous solution was extracted with ethyl acetate. The organic layer was washed with water, dried (Na2SO4), and evaporated to give the crude material which was used in the next step without further purification. Yield: 0.8 gm (53%). 1H NMR (CDCl3, 500 MHz): δ 1.24 (t, J=7.1 Hz, 3H), 1.95 (m, 2H), 2.05 (m, 2H), 2.24 (m, 2H), 2.6 (m, 2H), 3.6 (q, J=7.1 Hz 2H), 3.7 (m, 1H).
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2 g
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5.4 g
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150 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared as white solid from reaction of 1,4-dioxa-spiro[4.5]decan-8-ol and EtI (Aldrich) followed by de-protection using the procedure described in Example 34.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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